Cas no 1394843-51-6 (3-hydroxy-1-methyl-6-nitro-1,2-dihydroquinolin-2-one)

3-hydroxy-1-methyl-6-nitro-1,2-dihydroquinolin-2-one 化学的及び物理的性質
名前と識別子
-
- 3-Hydroxy-1-methyl-6-nitroquinolin-2(1H)-one
- 3-hydroxy-1-methyl-6-nitro-1,2-dihydroquinolin-2-one
- SCHEMBL20284504
- 3-hydroxy-1-methyl-6-nitroquinolin-2-one
- F75463
- 3-Hydroxy-1-methyl-6-nitro-2(1h)-quinolinone
- EN300-22961712
- DB-136633
- CS-0141251
- 1394843-51-6
-
- MDL: MFCD31699573
- インチ: 1S/C10H8N2O4/c1-11-8-3-2-7(12(15)16)4-6(8)5-9(13)10(11)14/h2-5,13H,1H3
- InChIKey: VJCMCYSUEGJSKN-UHFFFAOYSA-N
- ほほえんだ: OC1C(N(C)C2C=CC(=CC=2C=1)[N+](=O)[O-])=O
計算された属性
- せいみつぶんしりょう: 220.04840674g/mol
- どういたいしつりょう: 220.04840674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 360
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.4
- 疎水性パラメータ計算基準値(XlogP): 1.2
3-hydroxy-1-methyl-6-nitro-1,2-dihydroquinolin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A757928-100mg |
3-Hydroxy-1-methyl-6-nitroquinolin-2(1H)-one |
1394843-51-6 | 95% | 100mg |
$132.0 | 2025-02-24 | |
eNovation Chemicals LLC | Y1248405-50mg |
3-Hydroxy-1-methyl-6-nitroquinolin-2(1H)-one |
1394843-51-6 | 95% | 50mg |
$170 | 2024-06-05 | |
Enamine | EN300-22961712-10g |
3-hydroxy-1-methyl-6-nitro-1,2-dihydroquinolin-2-one |
1394843-51-6 | 10g |
$5405.0 | 2023-09-15 | ||
Enamine | EN300-22961712-10.0g |
3-hydroxy-1-methyl-6-nitro-1,2-dihydroquinolin-2-one |
1394843-51-6 | 95% | 10.0g |
$5405.0 | 2024-06-20 | |
Enamine | EN300-22961712-5g |
3-hydroxy-1-methyl-6-nitro-1,2-dihydroquinolin-2-one |
1394843-51-6 | 5g |
$3645.0 | 2023-09-15 | ||
Enamine | EN300-22961712-0.25g |
3-hydroxy-1-methyl-6-nitro-1,2-dihydroquinolin-2-one |
1394843-51-6 | 95% | 0.25g |
$1156.0 | 2024-06-20 | |
Enamine | EN300-22961712-2.5g |
3-hydroxy-1-methyl-6-nitro-1,2-dihydroquinolin-2-one |
1394843-51-6 | 95% | 2.5g |
$2464.0 | 2024-06-20 | |
Enamine | EN300-22961712-0.5g |
3-hydroxy-1-methyl-6-nitro-1,2-dihydroquinolin-2-one |
1394843-51-6 | 95% | 0.5g |
$1207.0 | 2024-06-20 | |
eNovation Chemicals LLC | Y1248405-1g |
3-Hydroxy-1-methyl-6-nitroquinolin-2(1H)-one |
1394843-51-6 | 95% | 1g |
$875 | 2024-06-05 | |
Ambeed | A757928-50mg |
3-Hydroxy-1-methyl-6-nitroquinolin-2(1H)-one |
1394843-51-6 | 95% | 50mg |
$83.0 | 2025-02-24 |
3-hydroxy-1-methyl-6-nitro-1,2-dihydroquinolin-2-one 関連文献
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
3-hydroxy-1-methyl-6-nitro-1,2-dihydroquinolin-2-oneに関する追加情報
3-Hydroxy-1-Methyl-6-Nitro-1,2-Dihydroquinolin-2-One: A Comprehensive Overview
The compound 3-hydroxy-1-methyl-6-nitro-1,2-dihydroquinolin-2-one (CAS No. 1394843-51-6) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the quinolinone family, which has been extensively studied due to its unique chemical properties and biological activities. The quinolinone core of this molecule serves as a versatile scaffold for the introduction of various functional groups, making it an attractive target for research in medicinal chemistry, materials science, and catalysis.
Recent advancements in synthetic chemistry have enabled the precise construction of this compound through multi-step synthesis pathways. Researchers have employed advanced methodologies such as Stille coupling, Suzuki-Miyaura coupling, and HWE (Houben-Weyl-Eschenmoser) reaction to achieve high yields and excellent stereocontrol. These methods have not only improved the synthesis of 3-hydroxy-1-methyl-6-nitro-1,2-dihydroquinolin-2-one but also opened new avenues for the exploration of its derivatives. The integration of computational chemistry tools, such as density functional theory (DFT) calculations, has further enhanced our understanding of the electronic structure and reactivity of this compound.
The hydroxyl group at position 3 and the nitro group at position 6 play pivotal roles in determining the physicochemical properties of this molecule. The hydroxyl group introduces hydrogen bonding capabilities, which significantly influence the solubility and stability of the compound. On the other hand, the nitro group imparts strong electron-withdrawing effects, making it a valuable component in designing electroactive materials. Recent studies have demonstrated that this compound exhibits remarkable antioxidant activity, which makes it a promising candidate for applications in food preservation and pharmaceuticals.
In terms of biological applications, 3-hydroxy-1-methyl-6-nitro-1,2-dihydroquinolin-2-one has shown potential as a lead compound in drug discovery. Preclinical studies have revealed its ability to inhibit key enzymes involved in neurodegenerative diseases such as Alzheimer's disease. The methyl group at position 1 enhances lipophilicity, improving its bioavailability and making it a more favorable drug candidate. Additionally, this compound has been explored as a photosensitizer in photodynamic therapy (PDT), where its ability to generate reactive oxygen species (ROS) under light irradiation makes it effective against cancer cells.
The structural versatility of this compound also extends to its application in materials science. By incorporating 3-hydroxy-1-methyl-6-nitro-1,2-dihydroquinolin-2-one into polymer matrices, researchers have developed novel materials with enhanced mechanical properties and thermal stability. These materials hold potential for use in high-performance composites and electronic devices. Furthermore, recent breakthroughs in green chemistry have led to the development of eco-friendly synthesis routes for this compound, reducing its environmental footprint while maintaining high purity standards.
From an analytical standpoint, modern spectroscopic techniques such as NMR spectroscopy, UV-vis spectroscopy, and mass spectrometry have been instrumental in characterizing this compound. These techniques provide detailed insights into its molecular structure, electronic transitions, and fragmentation patterns. The use of computational modeling has further complemented experimental data by predicting the molecule's behavior under various conditions.
In conclusion, 3-hydroxy-1-methyl-6-nitro-1,2-dihydroquinolin-2-one (CAS No. 1394843-51-6) is a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers aiming to push the boundaries of science and technology. As ongoing research continues to uncover new properties and applications for this compound, its significance in both academic and industrial settings is expected to grow further.
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